molecular formula C12H14N2O2 B14363461 2-(2-Methyl-2-nitropropyl)-1H-indole CAS No. 90301-17-0

2-(2-Methyl-2-nitropropyl)-1H-indole

Cat. No.: B14363461
CAS No.: 90301-17-0
M. Wt: 218.25 g/mol
InChI Key: OYPRAOLOYHRODJ-UHFFFAOYSA-N
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Description

2-(2-Methyl-2-nitropropyl)-1H-indole is a chemical compound characterized by the presence of an indole ring substituted with a 2-methyl-2-nitropropyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Methyl-2-nitropropyl)-1H-indole typically involves the nitration of 2-methylpropylindole. The reaction conditions often include the use of nitric acid and sulfuric acid as nitrating agents. The process requires careful control of temperature and reaction time to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration processes, utilizing continuous flow reactors to maintain consistent reaction conditions. The use of advanced purification techniques, such as recrystallization and chromatography, ensures the final product meets the required specifications for various applications.

Chemical Reactions Analysis

Types of Reactions

2-(2-Methyl-2-nitropropyl)-1H-indole undergoes several types of chemical reactions, including:

    Oxidation: The nitro group can be oxidized to form nitroso or other oxidized derivatives.

    Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The methyl group can undergo electrophilic substitution reactions, leading to various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are commonly used.

    Substitution: Electrophilic reagents like halogens or sulfonyl chlorides are used under acidic or basic conditions.

Major Products Formed

    Oxidation: Formation of nitroso derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of halogenated or sulfonated derivatives.

Scientific Research Applications

2-(2-Methyl-2-nitropropyl)-1H-indole has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(2-Methyl-2-nitropropyl)-1H-indole involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can participate in redox reactions, influencing the compound’s biological activity. The indole ring structure allows for interactions with various biological pathways, potentially leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-Methyl-2-nitropropyl nitrate
  • 2-Methyl-2-nitropropyl methacrylate
  • 4-(2-Methyl-2-nitropropyl)phenol

Uniqueness

2-(2-Methyl-2-nitropropyl)-1H-indole is unique due to its indole ring structure, which imparts distinct chemical and biological properties compared to other similar compounds

Properties

CAS No.

90301-17-0

Molecular Formula

C12H14N2O2

Molecular Weight

218.25 g/mol

IUPAC Name

2-(2-methyl-2-nitropropyl)-1H-indole

InChI

InChI=1S/C12H14N2O2/c1-12(2,14(15)16)8-10-7-9-5-3-4-6-11(9)13-10/h3-7,13H,8H2,1-2H3

InChI Key

OYPRAOLOYHRODJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CC1=CC2=CC=CC=C2N1)[N+](=O)[O-]

Origin of Product

United States

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